molecular formula C12H22N2O4S B6623129 methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate

methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate

Cat. No.: B6623129
M. Wt: 290.38 g/mol
InChI Key: UHDHNIHRFZCNRA-ZYHUDNBSSA-N
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Description

Methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethylsulfamoyl group and a hexahydro-isoindole ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the hexahydro-isoindole ring system, followed by the introduction of the dimethylsulfamoyl group and the esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow reactors are often preferred for their efficiency and ability to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and sulfonamide-containing molecules. Examples include:

  • Methyl (3aS,7aS)-2-(methylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate
  • Methyl (3aS,7aS)-2-(ethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate

Uniqueness

What sets methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl (3aS,7aS)-2-(dimethylsulfamoyl)-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-13(2)19(16,17)14-8-10-6-4-5-7-12(10,9-14)11(15)18-3/h10H,4-9H2,1-3H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDHNIHRFZCNRA-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCCCC2(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@H]2CCCC[C@]2(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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